molecular formula C16H16N4O2S B2714603 N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide CAS No. 1021120-84-2

N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide

Cat. No. B2714603
CAS RN: 1021120-84-2
M. Wt: 328.39
InChI Key: RCEKNSCQWUYAEC-UHFFFAOYSA-N
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Description

N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)acetamide, also known as ITA, is a novel small molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. ITA belongs to the family of pyridazine compounds and has been found to exhibit promising anti-tumor activity in preclinical studies.

Scientific Research Applications

Cardiotonic Activity

Research on dihydropyridazinone derivatives, similar in structure to the compound , has shown significant positive inotropic effects. For instance, the study by Robertson et al. (1986) discovered that certain lactam analogues exhibit potent cardiotonic activity in dogs, highlighting their potential as long-acting oral inotropes for heart failure treatment (Robertson et al., 1986).

Neuroprotective and Dermatological Applications

Habernickel (2002) outlined the wide range of activities exhibited by Pyridazino(4,5-b)indole-1-acetamide compounds, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This broad spectrum of potential applications suggests a promising avenue for developing treatments for various conditions (Habernickel, 2002).

Monoamine Oxidase Inhibitory Activity

A study on pyridazino[4,5-b]indole derivatives by Nogrady and Morris (1969) aimed to uncover monoamine oxidase inhibitory activity. While some compounds exhibited weak analgesic properties, the search for pharmacological activities continues to be of interest, underscoring the potential for discovering novel therapeutic agents (Nogrady & Morris, 1969).

Histamine H3 Receptor Inverse Agonism

Optimization of a series of pyridazin-3-one derivatives led to the discovery of compounds with high affinity for the human and rat H3 receptors, indicating potential use in treating attentional and cognitive disorders. Such compounds, exemplified by Hudkins et al. (2011), demonstrate selective antagonism/inverse agonism at the H3 receptor, opening up possibilities for therapeutic intervention in neuropsychiatric and cognitive disorders (Hudkins et al., 2011).

Antinociceptive and Anti-Inflammatory Activities

Derivatives of 3(2H)-Pyridazinone have been synthesized and tested for their antinociceptive and anti-inflammatory activities, revealing compounds more potent than aspirin in certain tests. This research by Doğruer et al. (2000) suggests the therapeutic potential of these derivatives in pain and inflammation management (Doğruer et al., 2000).

Antimicrobial Agents

A study by Debnath and Ganguly (2015) on the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives evaluated their antibacterial and antifungal activities. Some synthesized compounds showed promising activity against various pathogenic microorganisms, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015).

properties

IUPAC Name

N-[6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-11(21)17-14-6-7-15(19-18-14)23-10-16(22)20-9-8-12-4-2-3-5-13(12)20/h2-7H,8-10H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEKNSCQWUYAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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